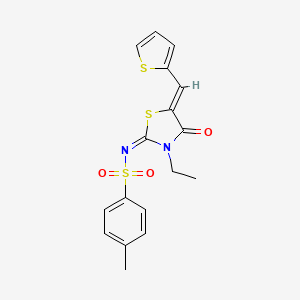

N-(2-méthyl-1,3-dioxoisoindolin-4-yl)-2,3-diméthoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide” is a type of benzamide compound . Benzamides are a significant class of amide compounds that have been widely used in various industries, including medical, industrial, biological, and potential drug industries . They have been used for the treatment of various conditions such as cancer, hypercholesterolemia, and juvenile hyperactivity, among others .

Synthesis Analysis

The synthesis of this compound starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis process uses TEA as a base and THF as a solvent . The yields of 2,3-dimethoxybenzamides were between 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields of 40–72% .Molecular Structure Analysis

The molecular structure of “2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide” was determined using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis

The synthesized benzamide compounds were tested for their in vitro antioxidant activity, which was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Applications De Recherche Scientifique

Activité Antioxydante

Ce composé a été étudié pour ses propriétés antioxydantes. Il a montré son efficacité dans le piégeage des radicaux libres et la chélation des métaux, qui sont des processus cruciaux pour protéger l'organisme du stress oxydatif . Ces propriétés suggèrent son utilisation potentielle dans le développement de traitements pour les maladies causées par les dommages oxydatifs, tels que les troubles neurodégénératifs.

Applications Antibactériennes et Antifongiques

Des recherches indiquent que les dérivés de ce composé présentent des activités antibactériennes et antifongiques significatives . Cela ouvre des possibilités pour son utilisation dans la création de nouveaux antibiotiques et antifongiques, en particulier à une époque où la résistance aux médicaments existants est une préoccupation croissante.

Propriétés Anti-inflammatoires

La structure du composé est propice aux effets anti-inflammatoires. Cela pourrait être exploité dans le développement de nouveaux médicaments anti-inflammatoires, qui pourraient être bénéfiques pour le traitement de diverses maladies inflammatoires chroniques .

Recherche sur le Cancer

Les dérivés de la benzamide, y compris ce composé, ont été identifiés comme des agents potentiels dans le traitement du cancer. Ils peuvent agir en inhibant la croissance des cellules cancéreuses et en induisant l'apoptose . Cette application est particulièrement prometteuse compte tenu du besoin permanent de thérapies anticancéreuses plus efficaces.

Agent Neuroprotecteur

Compte tenu de ses propriétés antioxydantes et anti-inflammatoires, ce composé a le potentiel d'agir comme un agent neuroprotecteur. Il pourrait être utilisé dans l'étude des maladies neurodégénératives et le développement de traitements pour protéger les cellules nerveuses des dommages .

Applications Industrielles

Au-delà des applications médicales, les dérivés de la benzamide ont des utilisations dans divers secteurs industriels tels que les plastiques, le caoutchouc, le papier et l'agriculture . Leurs propriétés chimiques peuvent être exploitées dans des procédés tels que la polymérisation et comme additifs pour améliorer les propriétés des matériaux.

Orientations Futures

The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs . Thus, by conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.

Biochemical Pathways

Indole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to possess various biological activities, suggesting that they may have a range of molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain histone deacetylases (HDACs), which are enzymes involved in the removal of acetyl groups from histone proteins, thereby influencing gene expression. Additionally, this compound can bind to tubulin, a protein that is a key component of the cytoskeleton, affecting cell division and stability . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Cellular Effects

The effects of 2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting HDACs, the compound can lead to increased acetylation of histones, resulting in altered gene expression patterns. This can affect cell cycle regulation, apoptosis, and differentiation. Furthermore, its interaction with tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, 2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of HDACs involves binding to the enzyme’s active site, preventing the deacetylation of histones and other proteins. This inhibition can lead to changes in chromatin structure and gene expression. Additionally, the compound’s binding to tubulin interferes with microtubule polymerization, which is essential for cell division. These molecular interactions underscore the compound’s potential as an anticancer agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cell cycle regulation and apoptosis, although the extent of these effects can diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of 2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide vary with different dosages in animal models. At lower doses, the compound can effectively inhibit HDACs and disrupt microtubule dynamics without causing significant toxicity. At higher doses, the compound can induce toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, while exceeding this threshold can lead to adverse effects .

Metabolic Pathways

2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and activity. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can affect the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation can influence its activity and function, with higher concentrations observed in certain tissues, such as tumors, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of 2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with HDACs and tubulin can localize it to the nucleus and cytoskeleton, respectively, where it exerts its effects on gene expression and cell division. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and therapeutic potential .

Propriétés

IUPAC Name |

2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-20-17(22)10-6-4-8-12(14(10)18(20)23)19-16(21)11-7-5-9-13(24-2)15(11)25-3/h4-9H,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEYSNNMTRHCRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 1-bromo-3-(trifluoromethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2559490.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide](/img/structure/B2559491.png)

![(2S)-4-methyl-2-[(11bS)-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indol-2(3H)-yl]pentanoic acid](/img/structure/B2559492.png)

![1-(3,5-dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2559494.png)

![N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide](/img/structure/B2559498.png)

![(Z)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2559501.png)

![2-chloro-N-[(5-methylthiophen-2-yl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B2559508.png)